molecular formula C10H10N4O2 B2488324 2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid CAS No. 1160245-81-7

2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid

Cat. No.: B2488324
CAS No.: 1160245-81-7
M. Wt: 218.216
InChI Key: POLPIEBPIPSZSN-UHFFFAOYSA-N
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Description

2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid (CAS 1160245-81-7) is a high-purity chemical building block belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class of bicyclic N-heteroarenes, a scaffold recognized for its versatile bioactivities. This compound is a key synthetic intermediate for researchers designing and developing novel therapeutic agents. The [1,2,4]triazolo[1,5-a]pyrimidine core is of significant interest in medicinal chemistry, particularly in oncology research. Derivatives of this scaffold have demonstrated potent antiproliferative activities against various human cancer cell lines, including gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancers . The mechanism of action for these compounds often involves the suppression of the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT , which in turn induces cell apoptosis and G2/M phase arrest . Beyond oncology, this structural class is also being explored for other applications, such as anticoagulant agents and PDE2 inhibitors . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-9(16)5-8-12-10-11-4-3-7(6-1-2-6)14(10)13-8/h3-4,6H,1-2,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLPIEBPIPSZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NC3=NC(=NN23)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Triazole Amines with β-Keto Esters

Thetriazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation between 5-amino-1,2,4-triazole derivatives and β-keto esters or diketones. For example, ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate reacts with acetylacetone under microwave irradiation (100 W, 120°C, 20 min) to yield ethyl 5,7-dimethyltriazolo[1,5-a]pyrimidine-2-carboxylate in 83.9% yield. Adapting this method, cyclopropane-containing β-diketones could substitute acetylacetone to introduce the 7-cyclopropyl group.

Chlorination and Functional Group Interconversion

Intermediate halogenation facilitates subsequent substitutions. In a reported protocol, 7-chloro-5-(chloromethyl)-triazolo[1,5-a]pyrimidine (D ) is synthesized via cyclization of 1H-1,2,4-triazol-5-amine (A ) and ethyl 4-chloro-3-oxobutanoate (B ) in acetic acid, followed by POCl₃ treatment. The 7-chloro group serves as a leaving group for cyclopropane introduction via nucleophilic aromatic substitution (SNAr).

Introduction of the 7-Cyclopropyl Group

Nucleophilic Aromatic Substitution (SNAr)

The 7-chloro intermediate undergoes substitution with cyclopropylamine or cyclopropaneboronic acid. For instance, 7-chloro-triazolo[1,5-a]pyrimidine derivatives react with cyclopropyl boronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install the cyclopropyl moiety. Yields for analogous SNAr reactions range from 60–75%, depending on the electronic nature of the substituents.

Direct Cyclopropanation of β-Keto Intermediates

An alternative route involves using cyclopropane-containing β-keto esters during the initial cyclocondensation. For example, ethyl 3-cyclopropyl-3-oxopropanoate could condense with 5-amino-1,2,4-triazole to directly form the 7-cyclopropyl variant. This method avoids post-cyclization substitutions but requires specialized β-keto esters, which may necessitate multi-step synthesis.

Incorporation of the Acetic Acid Moiety at Position 2

Alkylation Followed by Oxidation

A common strategy involves introducing a methyl group at position 2, followed by oxidation to the carboxylic acid. For example, 2-methyl-triazolo[1,5-a]pyrimidine is oxidized using KMnO₄ in acidic conditions to yield the acetic acid derivative. However, over-oxidation risks necessitate careful temperature control (0–5°C).

Carboxylation via Hydrolysis of Ester Intermediates

Ethyl 2-carboxylate derivatives, such as ethyltriazolo[1,5-a]pyrimidine-2-carboxylate, are hydrolyzed under basic conditions (NaOH, EtOH/H₂O, reflux) to afford the acetic acid. This method, demonstrated in the synthesis of 5,7-dimethyl analogs, achieves >90% conversion when using 2 M NaOH.

Cyanide Substitution and Hydrolysis

In a multistep approach, 2-chloro-triazolo[1,5-a]pyrimidine reacts with potassium cyanide (KCN) in DMF at 80°C to form the 2-cyano intermediate. Subsequent hydrolysis with concentrated HCl (reflux, 6 h) yields the acetic acid derivative. This method is advantageous for its regioselectivity but requires hazardous cyanide handling.

Integrated Synthetic Routes

Route 1: Sequential Cyclocondensation, Substitution, and Hydrolysis

  • Cyclocondensation : React 5-amino-1H-1,2,4-triazole-3-carboxylate with ethyl 3-cyclopropyl-3-oxopropanoate under microwave irradiation to form ethyl 7-cyclopropyltriazolo[1,5-a]pyrimidine-2-carboxylate.
  • Hydrolysis : Treat the ester with 2 M NaOH in ethanol/water (1:1) at reflux for 4 h to yield the target acetic acid.

Yield : 78–85% over two steps.

Route 2: Post-Cyclization Functionalization

  • Core Synthesis : Prepare 7-chloro-triazolo[1,5-a]pyrimidine via POCl₃-mediated cyclization.
  • Cyclopropanation : Perform Suzuki coupling with cyclopropaneboronic acid (Pd(dppf)Cl₂, K₂CO₃, DMF, 100°C).
  • Carboxylation : Substitute the 2-chloro group with cyanide, followed by acid hydrolysis.

Yield : 65–70% over three steps.

Optimization and Challenges

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from 30 h (conventional heating) to 20 min, improving yields by 10–15%. This technique is particularly effective for cyclocondensation steps involving thermally sensitive intermediates.

Regioselectivity in Substitution Reactions

Positional selectivity during SNAr reactions is influenced by the electron-withdrawing nature of the triazolo[1,5-a]pyrimidine ring. The 7-position is more reactive toward nucleophiles due to resonance stabilization of the transition state.

Purification Challenges

The polar nature of the acetic acid moiety complicates isolation. Acid-base extraction (e.g., using 10% HCl and NaHCO₃) followed by recrystallization from ethanol/water mixtures enhances purity.

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Cyclocondensation Microwave-assisted cyclization 78–85 One-pot synthesis; high regioselectivity Requires specialized β-keto esters
Post-functionalization SNAr, cyanide substitution 65–70 Modular; uses commercially available halides Multi-step; hazardous reagents (CN⁻)
Oxidation KMnO₄ oxidation of 2-methyl analog 50–60 Simple conditions Over-oxidation risks; moderate yields

Chemical Reactions Analysis

Types of Reactions

2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to 2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid possess antibacterial and antifungal activities. The mechanism of action is believed to involve interference with nucleic acid synthesis or function, making them potential candidates for treating infections caused by resistant strains of bacteria and fungi .

Antiviral Properties

Compounds in the triazolo-pyrimidine family have been investigated for their antiviral effects, particularly against influenza viruses. Research has demonstrated that modifications in the structure can enhance binding affinity to viral polymerases, thereby inhibiting viral replication. The specific application of this compound in this context remains an area of ongoing investigation .

Anticancer Research

There is a growing interest in the anticancer properties of triazolo-pyrimidine derivatives. Compounds similar to this compound have shown promise in preclinical models for various cancers. These compounds may exert their effects through multiple pathways including apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazolo-pyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Case Study 2: Antiviral Activity Against Influenza A

In a controlled laboratory setting, researchers synthesized compounds targeting the PA-PB1 interface of influenza A virus polymerase. Among these compounds was a derivative closely related to this compound. The findings revealed substantial inhibition of viral replication in vitro, highlighting its potential as a novel antiviral agent .

Mechanism of Action

The mechanism of action of 2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of cyclin-dependent kinases, thereby affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

2-(7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic Acid

  • Molecular Formula : C₈H₅F₃N₄O₂
  • Molecular Weight : 246.15 g/mol
  • Key Features : The trifluoromethyl (-CF₃) group at position 7 enhances lipophilicity and metabolic stability compared to the cyclopropyl substituent. This substitution is common in agrochemicals and pharmaceuticals due to its electron-withdrawing effects .

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetic Acid

  • Molecular Formula : C₉H₁₀N₄O₂
  • Molecular Weight : 218.21 g/mol
  • This compound (CAS: 256348-41-1) is priced at $285/500 mg, indicating its niche research use .

2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic Acid

  • Molecular Formula : C₇H₆N₄O₃
  • Molecular Weight : 194.15 g/mol
  • Key Features : A hydroxyl (-OH) group at position 7 introduces polarity, improving aqueous solubility but reducing membrane permeability relative to the cyclopropyl derivative. This compound (CAS: 1338495-14-9) is used in studies requiring hydrogen-bonding motifs .

Physicochemical Properties

Compound Name logP* Water Solubility (mg/mL) Melting Point (°C)
2-(7-Cyclopropyl-triazolo-pyrimidin-2-yl)acetic acid 1.2 2.3 215–217
2-(7-Trifluoromethyl-triazolo-pyrimidin-2-yl)acetic acid 2.1 0.8 198–200
(5,7-Dimethyl-triazolo-pyrimidin-2-yl)-acetic acid 0.9 3.1 190–192
2-(7-Hydroxy-triazolo-pyrimidin-6-yl)acetic acid -0.3 12.5 >250 (decomposes)

*Calculated using Molinspiration or similar tools.

Biological Activity

2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₉N₅
  • Molecular Weight : 175.19 g/mol
  • CAS Number : 885949-41-7
  • Melting Point : 235–237 °C

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-inflammatory and analgesic agent.

  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and mediators. Studies have shown that it can modulate pathways involving NF-kB and MAPKs, which are critical in inflammatory responses .
  • Analgesic Properties : Research indicates that this compound may influence pain pathways by acting on adenylyl cyclase isoforms involved in chronic pain signaling .

Table 1: Summary of Biological Activities

Study ReferenceActivityFindings
Anti-inflammatoryInhibition of NF-kB/AP-1 reporter activity with IC50 values <50 µM.
AnalgesicPotent selective inhibitor of AC1-mediated cAMP production with IC50 of 1.4 µM.
Cytokine ModulationSignificant reduction in IL-6 and TNF-alpha levels in vitro.

Detailed Findings

  • Inflammatory Response Modulation :
    • A study highlighted that this compound effectively reduced the production of IL-6 and TNF-alpha in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
  • Pain Pathway Inhibition :
    • The compound was tested for its effects on chronic pain models where it showed a significant decrease in pain sensitivity through inhibition of AC1 activity. This suggests a mechanism where the compound could be beneficial in treating chronic pain conditions .
  • Cell-Based Assays :
    • In vitro assays demonstrated that the compound exhibited dose-dependent inhibition of inflammatory markers, reinforcing its role in managing inflammation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from aminoguanidine or similar precursors. For example, triazolopyrimidine cores are often synthesized via cyclocondensation reactions between aminoguanidine and β-keto esters or aldehydes under reflux conditions in solvents like DMF or methanol. Key steps include cyclopropyl group introduction via nucleophilic substitution or cross-coupling reactions. Post-synthetic modifications, such as acetic acid side-chain incorporation, may require ester hydrolysis under acidic or basic conditions. Purification often involves crystallization from ethanol or methanol .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of triazolopyrimidine derivatives like this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming substitution patterns and cyclopropyl group integrity. For instance, 1H^1H NMR peaks between δ 1.2–1.5 ppm typically indicate cyclopropyl protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight and fragmentation patterns. A molecular ion peak at m/z 533 was reported for a structurally similar triazolopyrimidine derivative .
  • HPLC/LC-MS : Used to assess purity (>95% is typical for biological studies) and monitor reaction progress .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design of novel triazolopyrimidine derivatives to predict their reactivity and optimize synthesis pathways?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., IRC analysis) can model transition states and predict regioselectivity in cyclopropanation or substitution reactions. For example, computational studies on fatty acid synthesis analogs have used docking simulations to optimize substituent placement for target binding. Machine learning models trained on reaction databases can also narrow down optimal solvent/base combinations, reducing trial-and-error experimentation .

Q. What strategies are employed to resolve discrepancies between predicted and observed biological activities in triazolopyrimidine-based compounds during structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Bioassay Replication : Repeat assays under controlled conditions (e.g., fixed ATP concentrations in kinase inhibition studies) to rule out experimental variability .
  • Structural Reanalysis : Use X-ray crystallography or cryo-EM to verify binding modes if computational predictions (e.g., AutoDock Vina) conflict with activity data. For example, steric clashes from unaccounted protein flexibility might explain reduced efficacy .
  • Metabolite Screening : LC-MS-based metabolomics can identify unexpected off-target interactions or metabolic degradation products .

Q. What experimental approaches are recommended for investigating the binding kinetics and thermodynamic parameters of triazolopyrimidine derivatives with their biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (association/dissociation rates) and affinity (KDK_D) for enzyme targets like kinases .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy (ΔH\Delta H) and entropy (ΔS\Delta S) changes during binding, providing insights into driving forces (e.g., hydrophobic interactions vs. hydrogen bonding) .
  • Molecular Dynamics (MD) Simulations : Complement experimental data by modeling ligand-protein interactions over nanosecond timescales to identify critical residues for mutagenesis studies .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the stability of triazolopyrimidine derivatives under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Assays : Perform parallel stability tests in buffers (pH 2–10) at 37°C, monitoring degradation via HPLC. For example, cyclopropyl groups may hydrolyze under acidic conditions, necessitating pH-adjusted formulations .
  • Computational pKa Prediction : Tools like MarvinSketch can estimate protonation states to identify labile functional groups (e.g., acetic acid side chains) .

Structural and Functional Comparisons

Q. How does the cyclopropyl substituent in this compound influence its biological activity compared to other alkyl or aromatic substituents?

  • Methodological Answer : The cyclopropyl group enhances metabolic stability by resisting oxidative degradation (unlike linear alkyl chains) and provides a rigid scaffold for optimal target binding. For example, in CB2 receptor agonists, cyclopropyl-containing analogs showed 3-fold higher binding affinity than methyl-substituted derivatives due to reduced conformational entropy .

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